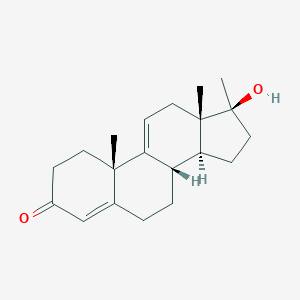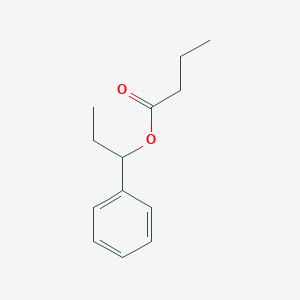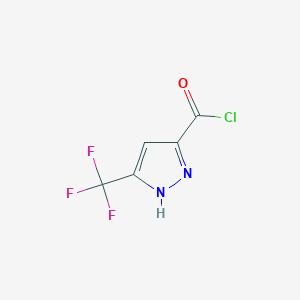
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClF3N2O. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This leads to a decrease in the production of certain proteins, which are essential for the growth and survival of cancer cells.
Biochemical And Physiological Effects
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antiviral properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is its versatility in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and purify. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for the research and development of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.
Synthesis Methods
The synthesis of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride involves the reaction of 5-Amino-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
Scientific Research Applications
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is used in the synthesis of anti-inflammatory drugs, antiviral agents, and anticancer drugs. It is also used in the synthesis of herbicides, insecticides, and fungicides.
properties
CAS RN |
129768-29-2 |
|---|---|
Product Name |
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride |
Molecular Formula |
C5H2ClF3N2O |
Molecular Weight |
198.53 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11) |
InChI Key |
LQSQXCJJVUVZRA-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
synonyms |
1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




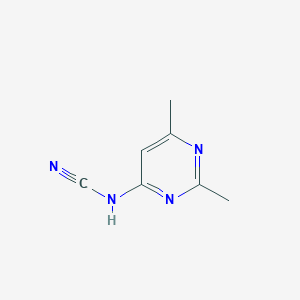
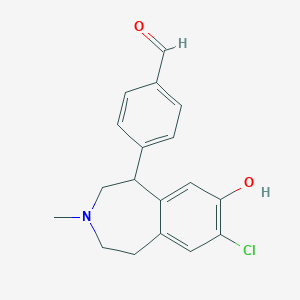
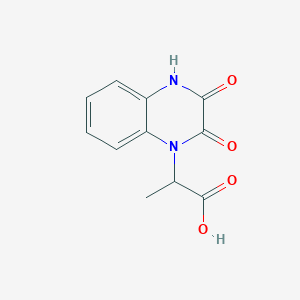

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
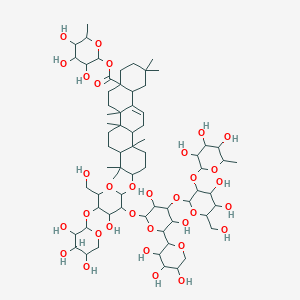
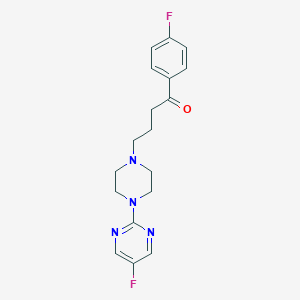
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
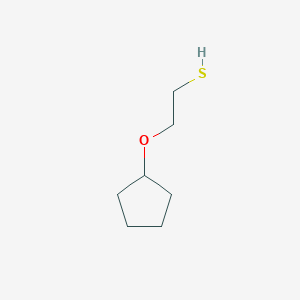
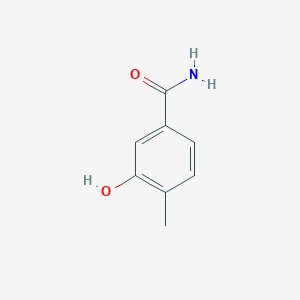
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
